Methyl 2-[(cyclopropylmethyl)amino]acetate
Overview
Description
Methyl 2-[(cyclopropylmethyl)amino]acetate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is characterized by the presence of a cyclopropylmethyl group attached to an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclopropylmethyl)amino]acetate typically involves the reaction of cyclopropylmethylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopropylmethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-[(cyclopropylmethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyclopropylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminoacetate: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the ester functionality.
Uniqueness
Methyl 2-[(cyclopropylmethyl)amino]acetate is unique due to the presence of both the cyclopropylmethyl group and the amino acetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Methyl 2-[(cyclopropylmethyl)amino]acetate, a compound with a molecular formula of CHNO and a molecular weight of approximately 179.64 g/mol, has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and interaction with neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group attached to an aminoacetate moiety. This unique structure is believed to contribute to its pharmacological properties, particularly its ability to cross the blood-brain barrier, which enhances its therapeutic potential in neurodegenerative diseases.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-amino-2-cyclopropylacetate hydrochloride | Amino acid derivative | Contains a cyclopropyl group; potential anti-inflammatory effects |
Ethyl 2-(cyclopentylamino)acetate hydrochloride | Amino acid derivative | Cyclopentyl instead of cyclopropyl; different steric properties |
(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride | Mercapto-containing amino acid | Incorporates a mercapto group; different biological activities |
Neuroprotective Properties
Preliminary studies suggest that this compound exhibits neuroprotective properties . Its ability to interact with neurotransmitter systems may lead to therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism of action is hypothesized to involve modulation of synaptic transmission and neuroprotection through its binding affinity to various receptors.
Case Study: Interaction with mGluR2 Receptors
Research has indicated that compounds similar to this compound can activate metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in reducing glutamate levels and GABA release. This mechanism has been explored as a potential therapeutic intervention for neurological diseases characterized by increased glutamate transmission .
Cytotoxicity and Safety Profiles
In vitro studies assessing cytotoxicity have shown that this compound does not significantly decrease cell viability at concentrations up to 10 µM in neuronal cell lines. This suggests a favorable safety profile for further development as a therapeutic agent .
Table 2: Cytotoxicity Assessment Results
Compound | Concentration (µM) | Viability (%) |
---|---|---|
This compound | 0.1 | >90 |
This compound | 1 | >85 |
This compound | 10 | >80 |
Therapeutic Applications and Future Directions
Given its promising biological activity, this compound is being investigated for various therapeutic applications. Its potential use in treating psychiatric disorders, such as anxiety and depression, is particularly noteworthy due to the modulation of glutamate transmission via mGluR2 activation .
Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-8-4-6-2-3-6/h6,8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQKAHNQKOJDFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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